molecular formula C14H15BrFNO2 B13209838 1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13209838
M. Wt: 328.18 g/mol
InChI Key: KIYSOPOUTMAVCQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further connected to a piperidin-2-one moiety

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the introduction of a piperidin-2-one group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents and conditions used.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one can be compared with similar compounds such as:

    2-Bromo-6-fluorobiphenyl: This compound shares the bromine and fluorine substituents but lacks the piperidin-2-one moiety, resulting in different chemical properties and applications.

    1-(2-Bromo-6-fluorophenyl)ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

Molecular Formula

C14H15BrFNO2

Molecular Weight

328.18 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15BrFNO2/c1-2-12(18)9-5-4-8-17(14(9)19)13-10(15)6-3-7-11(13)16/h3,6-7,9H,2,4-5,8H2,1H3

InChI Key

KIYSOPOUTMAVCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC=C2Br)F

Origin of Product

United States

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